molecular formula C14H9ClF2O B8001667 1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone

1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone

Cat. No.: B8001667
M. Wt: 266.67 g/mol
InChI Key: HDKLSPFAOMPCTR-UHFFFAOYSA-N
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Description

1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone is an organic compound characterized by its unique structure, which includes a biphenyl group attached to a chloro-difluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where biphenyl is reacted with chloro-difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically requires anhydrous conditions and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar principles but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization are employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form biphenyl-3-yl-2-chloro-2,2-difluoroethanoic acid.

  • Reduction: Reduction reactions can lead to the formation of biphenyl-3-yl-2-chloro-2,2-difluoroethanol.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro or difluoro positions, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

  • Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxides (RO⁻) are used, often in polar aprotic solvents.

Major Products Formed:

  • Biphenyl-3-yl-2-chloro-2,2-difluoroethanoic acid (from oxidation)

  • Biphenyl-3-yl-2-chloro-2,2-difluoroethanol (from reduction)

  • Various nucleophilic substitution products

Scientific Research Applications

1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: The compound is used in the manufacture of advanced materials and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

1-Biphenyl-3-yl-2-chloro-2,2-difluoroethanone can be compared with other similar compounds, such as:

  • Bifenthrin: A pyrethroid insecticide with a similar biphenyl structure.

  • Biphenyl-3-yl-2-chloro-2,2-difluoroethanol: A related compound with an additional hydroxyl group.

  • Biphenyl-3-yl-2-chloro-2,2-difluoroethanoic acid: An oxidized derivative of the compound.

Uniqueness: this compound is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to undergo various reactions and form multiple derivatives makes it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(3-phenylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2O/c15-14(16,17)13(18)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKLSPFAOMPCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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